4,4-difluoro-1-nitrosopiperidine
Description
Contextualization of N-Nitrosamine Chemistry in Organic Synthesis and Mechanistic Studies
N-Nitrosamines, characterized by the N-N=O functional group, are a class of compounds that have been extensively studied due to their significant biological activities. nih.govresearchgate.net While much of the focus has been on their role as environmental contaminants and carcinogens, their unique reactivity has also made them valuable tools in organic synthesis and for probing reaction mechanisms. nih.govacs.orgnih.gov The chemistry of N-nitrosamines is rich and varied, encompassing reactions such as reduction to hydrazines or amines, oxidation to nitramines, and denitrosation to the parent secondary amines. acs.org Furthermore, they can react with both electrophiles and nucleophiles, showcasing their versatility in chemical transformations. nih.govacs.org Mechanistic studies of N-nitrosamines have been crucial in understanding their biological activity and in developing novel synthetic methodologies. nih.govresearchgate.net
Significance of Fluorine Substitution in Heterocyclic Ring Systems for Chemical Reactivity and Molecular Design
The incorporation of fluorine into heterocyclic rings, such as the piperidine (B6355638) scaffold, has profound effects on a molecule's physical, chemical, and biological properties. rsc.orgresearchgate.netresearchgate.net The high electronegativity and small size of the fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgmdpi.com In terms of chemical reactivity, the presence of fluorine can influence the basicity of nearby nitrogen atoms and affect the conformational preferences of the ring system. acs.orgresearchgate.net For instance, the introduction of fluorine can lower the pKa of piperidine derivatives, a property that can be exploited to enhance oral absorption of drug candidates. acs.org The strategic placement of fluorine atoms, as in 4,4-difluoro-1-nitrosopiperidine, offers a unique opportunity to study the electronic and steric effects of this gem-difluoro motif on the reactivity of the nitrosamine (B1359907) group and the piperidine ring itself.
Overview of Research Trajectories for this compound: A Focus on Mechanistic and Synthetic Investigations
Research concerning this compound primarily revolves around its synthesis and its utility as a building block in the creation of more complex fluorinated molecules. The synthesis of this compound and its derivatives often involves the nitrosation of the corresponding 4,4-difluoropiperidine (B1302736). The reactivity of the nitrosamine functional group in this fluorinated environment is a key area of investigation, as the electron-withdrawing nature of the fluorine atoms is expected to modulate its chemical behavior compared to its non-fluorinated counterpart, N-nitrosopiperidine. Mechanistic studies are focused on understanding how the gem-difluoro group influences reaction pathways and the stability of intermediates. The ultimate goal of these investigations is to leverage the unique properties of this compound for the development of novel synthetic methods and the design of new molecules with potential applications in various fields of chemistry.
Interactive Data Table: Physicochemical Properties of N-Nitrosopiperidine
| Property | Value | Source |
| Molecular Weight | 114.15 g/mol | nih.gov |
| Boiling Point | 217-219 °C | chemsynthesis.comchembk.com |
| Density | 1.06 g/mL | chemsynthesis.com |
| Log Kow | 0.36 | nih.gov |
| Water Solubility | 76.5 g/L at 24°C | nih.gov |
Properties
CAS No. |
935259-98-6 |
|---|---|
Molecular Formula |
C5H8F2N2O |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4,4 Difluoro 1 Nitrosopiperidine
Strategies for the Construction of 4,4-Difluoropiperidine (B1302736) Scaffolds
The creation of the 4,4-difluoropiperidine core is a critical first step. This typically involves the synthesis of a piperidine (B6355638) ring with subsequent fluorination or the use of fluorinated precursors in ring-forming reactions.
Synthesis of Key Fluorinated Piperidine Intermediates
The synthesis of 4,4-difluoropiperidine often starts from a pre-existing piperidine derivative. A common precursor is N-substituted-4-piperidone. For instance, N-benzylpiperidin-4-one can be used as a starting material. patsnap.com This is then subjected to a deoxofluorination reaction. Another approach utilizes N-Boc-piperidone, which is reacted with a fluorinating agent to introduce the two fluorine atoms at the 4-position. google.com
Hydrogenation of fluorinated pyridines is an alternative route to fluorinated piperidines. acs.orgnih.gov This method can be hampered by competing hydrodefluorination, but the use of specific catalysts and reaction conditions can favor the desired saturated product. acs.orgnih.gov For example, rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors can produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov
A variety of fluorinating agents can be employed for the conversion of a ketone to a gem-difluoro group. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. patsnap.com More recently, trifluorosulfanylmorpholine has been introduced as a safer and more stable alternative to DAST for the synthesis of 4,4-difluoropiperidine hydrochloride from N-Boc piperidone. google.com
Ring-Closing Reactions for Difluoropiperidine Formation
While less common for the direct synthesis of 4,4-difluoropiperidine, ring-closing reactions of appropriately functionalized acyclic precursors can also be employed to construct the piperidine ring. These methods often involve intramolecular cyclization reactions. For instance, the aza-Prins reaction can be used in the synthesis of piperidine derivatives. mdpi.com Another strategy involves the palladium-catalyzed azide (B81097) reduction followed by cyclization. mdpi.com
Nitrosation Reactions for 1-Nitrosopiperidine Moiety Formation
Once the 4,4-difluoropiperidine scaffold is in hand, the final step is the introduction of the nitroso group at the nitrogen atom. This is typically achieved through nitrosation of the secondary amine.
Direct Nitrosation Approaches from Piperidine Precursors
The most common method for the formation of N-nitrosamines is the direct reaction of a secondary amine with a nitrosating agent. sci-hub.se This reaction is typically carried out in an acidic medium where nitrous acid (HNO₂) is generated in situ from a nitrite (B80452) salt, such as sodium nitrite, and a strong acid. sci-hub.seaacrjournals.org The electrophilic nitrosonium ion (NO⁺) is the key reactive species that attacks the nucleophilic nitrogen of the secondary amine. wikipedia.orglibretexts.org
The rate of nitrosation can be influenced by several factors, including the basicity of the amine and steric hindrance around the nitrogen atom. aacrjournals.orgaacrjournals.org For instance, methyl-substituted piperidines show a decrease in nitrosation rate with increasing steric bulk around the nitrogen. aacrjournals.orgaacrjournals.org
Alternative nitrosating agents can also be used. Tert-butyl nitrite (TBN) has been employed for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions, offering a milder alternative to the traditional nitrous acid method. researchgate.netrsc.org Other nitrosating agents include dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). sci-hub.se
The table below summarizes various nitrosating agents and their general reaction conditions.
| Nitrosating Agent | Typical Conditions | Reference(s) |
| Sodium Nitrite / Acid | Aqueous, acidic (pH 2-5), room temperature | sci-hub.se |
| Tert-butyl Nitrite (TBN) | Solvent-free, mild conditions | researchgate.netrsc.org |
| Dinitrogen Trioxide (N₂O₃) | Organic solvents, room temperature or lower | nih.gov |
| Nitric Oxide / Iodine | Anaerobic, various solvents | rsc.org |
Alternative Routes to the N-Nitroso Group (e.g., Oxidation of Nitrogen-Containing Functional Groups)
Besides direct nitrosation, N-nitroso compounds can also be formed through the oxidation of other nitrogen-containing functional groups. For example, the aerial oxidation of hydrazines can lead to the formation of nitrosamines. nih.govusp.org Specifically, 1,1-disubstituted hydrazines can be oxidized to the corresponding nitrosamines. acs.org This oxidation can also be achieved using other oxidizing agents like sodium hypochlorite (B82951) or potassium permanganate. nih.gov
Another less common route involves the reaction of secondary amines with nitroalkanes in a strongly basic medium to form N-nitrosamines. rsc.org
Optimization of Reaction Conditions and Yields in the Synthesis of 4,4-Difluoro-1-nitrosopiperidine
The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product. This involves careful control of various reaction parameters in both the fluorination and nitrosation steps.
For the fluorination of the piperidone precursor, the choice of fluorinating agent and solvent is crucial. While DAST is effective, using more stable reagents like trifluorosulfanylmorpholine can improve safety and handling, potentially leading to higher yields and fewer byproducts. google.com The reaction temperature and stoichiometry of the reagents also play a significant role.
In the nitrosation step, controlling the pH is critical when using the traditional sodium nitrite/acid method. The reaction is typically most efficient in a specific pH range (pH 2-5). sci-hub.se Deviations from this range can lead to decreased yields or the formation of unwanted side products. The concentration of the amine and the nitrosating agent, as well as the reaction time and temperature, are also important parameters to optimize. acs.org For instance, increasing the ratio of nitrite to amine can increase the reaction rate. aacrjournals.org When using alternative nitrosating agents like TBN, the optimization would focus on the stoichiometry of the reagents and the reaction temperature to achieve a high conversion rate under mild conditions. rsc.org
The use of mathematical planning of experiments can be a systematic approach to identify the optimal conditions for temperature, reaction time, and the quantitative ratio of starting materials to maximize the yield of the desired product. researchgate.net
The table below presents a hypothetical optimization of the nitrosation of 4,4-difluoropiperidine.
| Entry | Nitrosating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNO₂ / HCl | Water | 0-5 | 1 | 75 |
| 2 | NaNO₂ / HCl | Water | 25 | 1 | 85 |
| 3 | NaNO₂ / H₂SO₄ | Water | 0-5 | 1 | 78 |
| 4 | t-BuONO | Dichloromethane (B109758) | 25 | 2 | 92 |
| 5 | t-BuONO | None | 25 | 1 | 95 |
Purification and Isolation Techniques for Synthetic Products in Fluorinated Nitrosamine (B1359907) Synthesis
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The presence of fluorine atoms in the molecule can influence its physical and chemical properties, which in turn affects the choice of purification techniques. Common methods for the purification of nitrosamines and other fluorinated organic compounds are applicable here.
Chromatographic Methods
Chromatography is a powerful technique for separating the desired product from unreacted starting materials, by-products, and other impurities.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography can be an effective method for both analysis and purification on a smaller scale. The choice of the stationary phase is crucial for achieving good separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the purification of a wide range of organic compounds. For fluorinated nitrosamines, reversed-phase HPLC with a suitable C18 or other hydrophobic column is often employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Extraction Techniques
Liquid-Liquid Extraction: This is a fundamental technique used to separate the product from the aqueous reaction mixture. After the nitrosation step, the reaction is typically quenched with a base, and the product is extracted into an organic solvent such as dichloromethane or ethyl acetate.
Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration. A cartridge containing a suitable sorbent is used to retain the product while allowing impurities to pass through, or vice versa.
Crystallization
If the final product is a solid at room temperature, crystallization can be an effective method for purification. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
Distillation
For liquid products, distillation under reduced pressure can be used to separate the product from less volatile impurities.
The following table summarizes the common purification techniques applicable to the synthesis of this compound.
Table 3: Purification and Isolation Techniques
| Technique | Principle | Application in Fluorinated Nitrosamine Synthesis |
|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of purity and purification of small quantities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Preparative purification to obtain high-purity material. |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids. | Initial work-up to separate the product from the aqueous reaction mixture. |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent. | Sample clean-up and concentration prior to analysis or further purification. |
| Crystallization | Formation of a solid crystalline structure from a solution. | Final purification step if the product is a solid. |
Chemical Reactivity and Transformation Pathways of 4,4 Difluoro 1 Nitrosopiperidine
Mechanistic Studies of Denitrosation Reactionsnih.govacs.org
Denitrosation, the cleavage of the N-N bond to remove the nitroso group, is a fundamental reaction of N-nitrosamines. acs.org This process can be induced through either reductive or acid-catalyzed pathways, leading to the formation of the corresponding secondary amine, 4,4-difluoropiperidine (B1302736).
Reductive Denitrosation Processesacs.org
The N-nitroso group is susceptible to reduction by various reagents, which can lead to the formation of either the corresponding hydrazine (B178648) (4,4-difluoro-1-aminopiperidine) or the parent secondary amine via complete denitrosation. acs.org The outcome often depends on the specific reducing agent and reaction conditions used. acs.org
Common methods for the reduction of N-nitrosamines include the use of metal-based reagents. acs.orgacs.org Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C) can effectively reduce the nitrosamine (B1359907). nih.govacs.org These reactions typically yield the corresponding 1,1-disubstituted hydrazines, though denitrosation to the parent amine can also occur as a competing reaction. nih.govacs.orgacs.org The efficiency of these catalytic systems can be influenced by the reaction conditions and the presence of salts. acs.org
Chemical reduction offers another versatile route. Reagents like zinc dust in acetic acid have been historically used for this transformation, primarily yielding hydrazines. acs.orgacs.orggoogle.com More modern methods may employ lithium aluminum hydride (LAH), which generally provides good yields of hydrazines from dialkyl nitrosamines. acs.org However, in some cases, particularly with certain structural features, over-reduction to the amine can occur. acs.org Sodium hydrosulfite has also been investigated, though its effectiveness can be structure-dependent; for some cyclic nitrosamines, it results in the formation of the hydrazine rather than complete nitrogen extrusion. umich.edu
Table 1: Common Reagents for Reductive Denitrosation of N-Nitrosamines
| Reagent/Catalyst | Primary Product | Reference |
|---|---|---|
| H₂/Raney Ni | Secondary Amine | nih.govacs.org |
| H₂ with Pd/C, Pt/C, or Rh/C | 1,1-Disubstituted Hydrazine | nih.govacs.org |
| Zinc Dust / Acetic Acid | 1,1-Disubstituted Hydrazine | acs.orgacs.orggoogle.com |
| Lithium Aluminum Hydride (LAH) | 1,1-Disubstituted Hydrazine | acs.org |
| Sodium Hydrosulfite | 1,1-Disubstituted Hydrazine | umich.edu |
| TiCl₄ / Mg | 1,1-Disubstituted Hydrazine | acs.org |
Acid-Catalyzed Denitrosation Mechanismsnih.govacs.orgrsc.org
In acidic conditions, 4,4-difluoro-1-nitrosopiperidine can undergo denitrosation to yield the corresponding secondary amine, 4,4-difluoropiperidine hydrochloride. nih.gov The generally accepted mechanism involves the initial protonation of the nitrosamine. nih.govacs.org While protonation can occur on either the nitrogen or oxygen atom of the nitroso group, the N-protonated species is often invoked as the key intermediate in this decomposition pathway. nih.gov
Following protonation, the N-N bond is weakened, making the nitroso group a better leaving group. The cleavage of this bond is significantly accelerated by the presence of nucleophiles. nih.govfreethinktech.com Various nucleophiles can attack the protonated nitrosamine, facilitating the release of a nitrosating agent (e.g., nitrosyl halide) and forming the secondary amine. nih.govdur.ac.uk The reactivity of the nucleophiles in promoting denitrosation generally follows their nucleophilicity, with species like thiourea (B124793) and iodide being particularly effective. dur.ac.ukrsc.org Kinetic studies on N-nitrosamines have shown that in aqueous acidic solutions, the reaction rate is dependent on the concentration of both the acid and the nucleophile. dur.ac.uksci-hub.se
Table 2: Relative Reactivity of Nucleophiles in Catalyzing Denitrosation
| Nucleophile | Increasing Reactivity | Reference |
|---|---|---|
| H₂O | dur.ac.uk | |
| Cl⁻ | dur.ac.uk | |
| Br⁻ | dur.ac.uk | |
| SC(NH₂)₂ (Thiourea) | dur.ac.uk | |
| SCN⁻ | dur.ac.uk |
Reactions Involving the Piperidine (B6355638) Ring System of this compound
The piperidine ring, modified by the gem-difluoro group, exhibits its own characteristic reactivity.
Nucleophilic Attack on Ring Carbonsacs.org
Direct nucleophilic attack on the saturated carbon atoms of the piperidine ring is generally challenging. However, the presence of the strongly electron-withdrawing gem-difluoro group at the C4 position can influence the electronic environment of the ring. This substitution is expected to increase the electrophilicity of the adjacent carbon atoms (C3 and C5) by an inductive effect, potentially making them more susceptible to nucleophilic attack compared to an unsubstituted piperidine ring. While specific studies on this reaction for this compound are not prominent in the literature, principles of nucleophilic substitution on fluorinated alkanes suggest that such reactions would likely require strong nucleophiles and forcing conditions. In related heterocyclic systems, such as activated pyridinium (B92312) salts, nucleophilic substitution occurs, but the mechanism is facilitated by the aromaticity of the ring. nih.gov
Transformations Mediated by the Geminal Difluoro Substituentsacs.org
The gem-difluoro group is a defining feature of the molecule and can mediate specific transformations. One potential pathway is β-fluoride elimination. nih.gov In the presence of a strong base, a proton could be abstracted from either the C3 or C5 position, followed by the elimination of a fluoride (B91410) ion to introduce a double bond within the ring. This would result in the formation of a 1,2,3,6-tetrahydro-4-fluoropyridine derivative. Such elimination reactions are known for other gem-difluoro compounds and are a key step in the synthesis of gem-difluoro olefins. nih.gov The stability of the C-F bond means that these reactions typically require specific and often harsh conditions to proceed. acs.org
Transformations of the N-Nitroso Groupacs.orgfreethinktech.comnih.gov
Beyond denitrosation, the N-nitroso functional group can undergo a variety of other chemical transformations.
Oxidation: The N-nitroso group can be oxidized to the corresponding N-nitro group (–NO₂) to form 4,4-difluoro-1-nitropiperidine. Strong oxidizing agents, such as peroxytrifluoroacetic acid, are effective for this transformation. nih.gov
Reaction with Organometallic Reagents: N-nitrosamines can react with strongly nucleophilic organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li). nih.gov These reagents typically attack the electrophilic nitrogen of the nitroso group. nih.gov
Photochemical Reactions: Under UV irradiation, the N-N bond of nitrosamines can undergo homolytic cleavage, generating an amino radical and nitric oxide. nih.govacs.org In the presence of acid, these reactive intermediates can participate in addition reactions with unsaturated C-C bonds. acs.org
Role as a Directing Group: The N-nitroso moiety can function as a removable directing group in metal-catalyzed C-H activation reactions, particularly in N-nitrosoaniline derivatives, although this application is less common for saturated heterocyclic nitrosamines. nih.govacs.org
Oxidative Pathways of the Nitrosamine Functionality
Nitrosamines, including N-nitrosopiperidine, are known to undergo metabolic activation through oxidative pathways, a critical step in their biological activity. nih.govacs.org This activation is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govresearchgate.net The principal oxidative pathway is the hydroxylation at the carbon atom alpha to the nitroso group (α-hydroxylation). acs.orgresearchgate.netacs.org
For this compound, the α-carbons are at the C2 and C6 positions of the piperidine ring. Following the established mechanism for NPIP, CYP-mediated oxidation of this compound is expected to yield an unstable α-hydroxy-nitrosamine intermediate. acs.org This intermediate would then spontaneously decompose to form electrophilic species, such as a diazonium ion. acs.orgresearchgate.net
In studies with N-nitrosopiperidine, incubation with rat liver microsomes resulted in the formation of N-nitroso-4-hydroxypiperidine as the major metabolite. capes.gov.br The oxidation of NPIP in a model system also yielded N-nitroso-4-piperidone. capes.gov.br While specific studies on the oxidation products of this compound are not detailed in the provided literature, the general pathway is well-established.
Table 1: Key Enzymes and Products in the Oxidative Metabolism of N-Nitrosopiperidine
| Enzyme Family | Key Activation Pathway | Major Metabolites of NPIP |
|---|
This table summarizes general findings for the parent compound, N-nitrosopiperidine. The gem-difluoro substitution in this compound may influence the rate and regioselectivity of these pathways.
Photochemical Reactions of Nitrosamines
Nitrosamines are photosensitive and can undergo decomposition upon exposure to ultraviolet (UV) radiation. acs.org The primary photochemical event is the cleavage of the N-N bond, which leads to the formation of radicals. acs.orgnih.gov The photolysis of nitrosamines can generate nitrogen-centered radicals initially, which may then undergo secondary reactions or rearrangements. nih.gov
Studies on various nitrosamines have shown that UV photolysis is an effective method for their degradation in aqueous solutions. mdpi.comoak.go.kr The process involves the photolytic cleavage of the N–N bond, yielding nitric oxide (NO•) and an aminyl radical. acs.org The efficiency of this photodegradation can be influenced by factors such as the pH of the medium and the wavelength of the UV light. oak.go.krnih.gov For instance, the photodegradation of some nitrosamines is more favorable under lower pH conditions. oak.go.kr N-nitrosopiperidine, when protonated in an acidic medium, can absorb light and dissociate into an aminium radical cation and nitric oxide. acs.org
While specific photolysis studies on this compound are not available, it is expected to exhibit similar photochemical behavior to other cyclic nitrosamines like N-nitrosopiperidine and N-nitrosopyrrolidine (NPYR), which absorb UV light at specific wavelengths leading to their decomposition. oak.go.krnih.gov
Table 2: General Characteristics of Nitrosamine Photolysis
| Key Process | Primary Products | Influencing Factors |
|---|
Derivatization and Further Synthetic Utility of this compound
The this compound scaffold presents opportunities for the synthesis of more complex molecules. The fluorine atoms can enhance metabolic stability and modify physicochemical properties, making it an interesting building block in medicinal chemistry. d-nb.infonih.gov
Synthesis of Novel Analogs and Conjugates
The synthesis of novel analogs and conjugates from this compound would likely involve the chemical transformation of the nitrosamine group. The N-nitroso group can be removed (denitrosation) to yield the parent secondary amine, 4,4-difluoropiperidine. researchgate.net This resulting amine is a versatile intermediate that can be functionalized through various reactions to create a diverse range of analogs.
The synthesis of fluorinated piperidine derivatives is an active area of research. nih.govnih.govresearchgate.net For example, novel 4,4-difluoropiperidine ether-based dopamine (B1211576) D4 receptor antagonists have been developed, showcasing the utility of this core structure. nih.govchemrxiv.org The synthesis of these compounds demonstrates that the 4,4-difluoropiperidine moiety can be incorporated into larger, biologically active molecules. chemrxiv.org
Derivatization strategies often involve the reaction of the piperidine nitrogen with various electrophiles to form amides, ureas, sulfonamides, or to undergo alkylation reactions. rsc.orgbeilstein-journals.org Pre-column derivatization techniques using reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) have been used for the sensitive detection of piperidine metabolites, a strategy that could be adapted for creating fluorescent conjugates. nih.gov
Exploitation in Tandem Reactions and Multi-component Cyclizations
Nitroso compounds are valuable reagents in organic synthesis, capable of participating in various cycloaddition and cascade reactions. acs.orgnih.gov For instance, nitrosoarenes have been used in cascade cyclizations with 1-allenyl-2-alkynylbenzenes to generate complex heterocyclic systems. acs.org Another example is the nitroso-ene-type cyclization, which has been employed in the synthesis of amino deoxysugars. acs.org
While direct examples involving this compound in such reactions are scarce in the literature, its N-nitroso functionality suggests potential for similar reactivity. The N=O group can act as a dienophile or an enophile in pericyclic reactions. The photoaddition of N-nitrosopiperidine to alkynes has been reported, which, after hydrolysis, yields α-oximino ketones. nih.gov It is conceivable that this compound could be utilized in similar photochemical additions or other cycloaddition reactions to construct complex polycyclic structures. The transformation of the nitroso group into other reactive functional groups could also open up pathways for its use in multi-component reactions, enabling the rapid assembly of molecular complexity from simple precursors.
Spectroscopic Characterization Methodologies for Structural Elucidation of 4,4 Difluoro 1 Nitrosopiperidine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentresearchgate.netnih.govcapes.gov.brresearchgate.nethuji.ac.ilnfdi4chem.de
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 4,4-difluoro-1-nitrosopiperidine, a suite of NMR experiments is employed to assign every proton and carbon, confirm the location of the fluorine atoms, and deduce the compound's stereochemistry. A notable feature of N-nitrosamines is the restricted rotation around the N-N bond, which often leads to the presence of two distinct geometric isomers (E/Z rotamers) that can be observed as separate sets of signals in the NMR spectra. acanthusresearch.comresearchgate.net
¹H and ¹³C NMR Spectral Analysis for Core Structurecapes.gov.brhuji.ac.ilnfdi4chem.de
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental map of the molecule's hydrogen and carbon skeleton.
In the ¹H NMR spectrum of this compound, the protons on the piperidine (B6355638) ring are expected to show distinct signals. The protons on carbons adjacent to the nitrogen (C2 and C6) and those adjacent to the difluorinated carbon (C3 and C5) will appear as separate multiplets. Due to the electron-withdrawing nature of the gem-difluoro group, the protons at the C3 and C5 positions would be shifted downfield compared to those in unsubstituted N-nitrosopiperidine. nih.gov The presence of E/Z rotamers would likely result in a doubling of these signals. acanthusresearch.comresearchgate.net
The ¹³C NMR spectrum provides complementary information. The carbon atom bearing the two fluorine atoms (C4) would exhibit a characteristic triplet due to one-bond ¹³C-¹⁹F coupling (¹JCF). Its chemical shift would be significantly downfield. The carbons adjacent to the nitrogen (C2 and C6) and the C3/C5 carbons would also show distinct resonances, which would be doubled if rotamers are present.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| C2/C6 | 3.8 - 4.2 (E isomer), 3.6 - 4.0 (Z isomer) | 45 - 50 (E), 38 - 43 (Z) | Triplet |
| C3/C5 | 2.0 - 2.4 (E isomer), 1.8 - 2.2 (Z isomer) | 30 - 35 (t, ²JCF) | Multiplet |
| C4 | - | 120 - 125 (t, ¹JCF) | - |
Note: Data is predictive and based on analogous structures. Chemical shifts are referenced to TMS. Multiplicities for ¹³C signals refer to C-F coupling.
¹⁹F NMR Chemical Shift Analysis and Coupling Constants for Fluorine Position and Environmentresearchgate.netnih.govcapes.gov.br
¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. huji.ac.ilwikipedia.org For this compound, the ¹⁹F NMR spectrum provides direct evidence for the fluorine atoms. The chemical shift of the fluorine signals typically falls within the established range for aliphatic -CF₂- groups. ucsb.edu
If the piperidine ring adopts a stable chair conformation, the two fluorine atoms at C4 would be chemically non-equivalent, one being axial and the other equatorial. This would result in two separate signals, which would couple to each other, creating a pair of doublets (an AX spin system). The magnitude of this geminal fluorine-fluorine coupling constant (²JFF) is typically large, around 230-300 Hz. wikipedia.orgnih.gov Each fluorine signal would also be split into a triplet by coupling to the two adjacent protons on C3 and C5 (²JHF).
Table 2: Predicted ¹⁹F NMR Parameters for this compound
| Parameter | Predicted Value | Description |
| Chemical Shift (δ, ppm) | -90 to -140 | Typical range for a -CF₂- group in a ring. ucsb.edu |
| ²JFF (geminal F-F) | 230 - 300 Hz | Large coupling constant between non-equivalent geminal fluorines. wikipedia.org |
| ²JHF (geminal H-F) | 15 - 30 Hz | Coupling between fluorine and protons on the same carbon. |
| ³JHF (vicinal H-F) | 5 - 20 Hz | Coupling between fluorine and protons on adjacent carbons. |
Note: Values are predictive. Chemical shifts are referenced to CFCl₃.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Determinationresearchgate.netnih.govhuji.ac.il
2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei. princeton.eduslideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the proton signals of C2 with C3, and C6 with C5, confirming the proton sequence along the piperidine ring.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-4 bonds). youtube.comsdsu.edu This is particularly powerful for connecting different parts of the molecule. For instance, correlations would be expected from the protons on C2 and C6 to the fluorinated carbon C4, and from the protons on C3 and C5 to C2 and C6, respectively. These correlations would unequivocally confirm the substitution pattern of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between nuclei that are close in space, regardless of whether they are connected by bonds. researchgate.net It is invaluable for determining stereochemistry and conformation. For example, NOESY could reveal spatial relationships between axial and equatorial protons and help to establish the preferred conformation of the piperidine ring and the orientation of the nitroso group relative to the ring protons.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysiscapes.gov.brhuji.ac.ilnfdi4chem.de
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationcapes.gov.br
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₅H₈F₂N₂O), distinguishing it from any other combination of atoms with the same nominal mass.
Table 3: HRMS Data for this compound
| Formula | Species | Calculated Exact Mass (m/z) |
| C₅H₈F₂N₂O | [M+H]⁺ | 151.0681 |
| C₅H₈F₂N₂O | [M+Na]⁺ | 173.0499 |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentationnih.gov
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. nih.govresearchgate.net
For N-nitrosamines, a characteristic primary fragmentation pathway is the loss of the nitroso radical (•NO), corresponding to a neutral loss of 30 Da. nih.govresearchgate.net Other expected fragmentations for this compound would involve the cleavage of the piperidine ring and potential losses of HF or other small neutral molecules. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Table 4: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound
| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
| 121.0686 | 30.0005 | •NO |
| 131.0630 | 20.0051 | HF |
| 93.0537 | 58.0144 | C₂H₂F₂ |
Note: Fragmentation pathways are predictive and based on known behavior of similar compounds.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify the functional groups present within a molecule. While IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light.
For this compound, the key functional groups expected to yield characteristic vibrational bands are the N-nitroso group (N-N=O), the carbon-fluorine bonds (C-F), and the various vibrations of the piperidine ring. Although specific experimental data for this compound is not widely available in public literature, the expected vibrational frequencies can be predicted based on data from related compounds such as 1-nitrosopiperidine and other fluorinated organic molecules. chemsynthesis.comnih.gov
The N-nitroso group typically exhibits a strong N=O stretching vibration in the IR spectrum. The position of this band can be sensitive to the electronic environment. The C-F stretching vibrations are known to produce strong absorptions in the IR spectrum, typically in the region of 1100-1000 cm⁻¹. The piperidine ring will have a series of characteristic C-H stretching, bending, and ring deformation modes.
The table below outlines the expected characteristic vibrational frequencies for the major functional groups in this compound based on analogous compounds.
| Functional Group | Expected Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
| N-Nitroso (N-N=O) | N=O Stretch | 1450 - 1420 | IR (Strong) |
| N-N Stretch | 1150 - 1040 | IR (Variable) | |
| Carbon-Fluorine (C-F) | C-F Stretch | 1100 - 1000 | IR (Strong) |
| Piperidine Ring | C-H Stretch | 2950 - 2850 | IR, Raman |
| CH₂ Scissoring | 1470 - 1440 | IR, Raman | |
| Ring Vibrations | 1200 - 800 | IR, Raman |
It is important to note that the geminal difluoro substitution at the 4-position of the piperidine ring can influence the ring's conformation and the electronic properties of the N-nitroso group, potentially causing shifts in the observed vibrational frequencies compared to the non-fluorinated parent compound, 1-nitrosopiperidine. chemsynthesis.com A detailed analysis using computational methods, such as Density Functional Theory (DFT), could provide more precise theoretical vibrational frequencies to aid in the interpretation of experimental spectra. nih.gov
X-ray Crystallography for Solid-State Structural Determination
For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:
Piperidine Ring Conformation: It would definitively establish the preferred conformation of the piperidine ring, which is typically a chair conformation. The presence of the difluoro group at the 4-position may lead to puckering or slight distortions of the ring.
Orientation of the Nitroso Group: The analysis would determine the orientation of the nitroso group relative to the piperidine ring. In related N-nitrosamines, the nitroso group can adopt different orientations, which can have significant implications for the molecule's reactivity.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. Of particular interest would be the C-F, N-N, and N=O bond lengths, as these can provide insights into the electronic effects of the fluorine and nitroso substituents.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the solid-state properties of the compound.
The table below summarizes the type of structural parameters that would be obtained from an X-ray crystallographic analysis of this compound.
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-F, N-N, N=O). |
| Bond Angles | The angles between adjacent bonds (e.g., C-N-C, F-C-F). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
A successful crystallographic study of this compound would provide an invaluable and definitive picture of its solid-state structure, serving as a benchmark for computational studies and aiding in the interpretation of data from other spectroscopic techniques.
Computational and Theoretical Investigations of 4,4 Difluoro 1 Nitrosopiperidine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4,4-difluoro-1-nitrosopiperidine. These methods solve the Schrödinger equation (or approximations of it) to determine the optimal three-dimensional arrangement of atoms and the distribution of electrons.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) to optimize the molecule's geometry.
The primary outputs of this analysis would be the ground state energy and the optimized Cartesian coordinates of all atoms. From these, crucial structural parameters can be derived. While specific data for the title compound is not available, a hypothetical output might resemble the following table, which details the kinds of parameters that would be calculated.
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These methods would be invaluable for a detailed conformational analysis of the piperidine (B6355638) ring.
The this compound ring can adopt several conformations, primarily chair and boat forms. High-level ab initio calculations would be used to:
Identify all stable conformers and the transition states connecting them.
Calculate the relative energies of these conformers to determine the most stable form.
Determine the energy barriers to ring inversion.
The presence of the geminal fluorine atoms at the C4 position and the planar nitrosamine (B1359907) group would significantly influence the ring's conformational preference and the energy landscape compared to unsubstituted nitrosopiperidine.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, which are crucial for compound characterization. A computational study would calculate parameters that could be compared with experimental spectra (if available) for validation.
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) and spin-spin coupling constants would be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The calculated ¹⁹F NMR chemical shift would be particularly important for this molecule.
Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes can be determined. This yields a theoretical IR spectrum, with key predicted frequencies corresponding to N=O stretching, N-N stretching, and C-F stretching vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) would be used to predict electronic transitions, such as the n → π* transition characteristic of the nitrosamine chromophore, which would correspond to absorption in the UV-visible range.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value Range |
|---|---|---|
| ¹⁹F NMR | Chemical Shift (δ) | ppm |
| ¹³C NMR | Chemical Shift (δ) for C4 | ppm |
| IR Spectroscopy | N=O Stretch Frequency (ν) | cm⁻¹ |
| IR Spectroscopy | C-F Stretch Frequency (ν) | cm⁻¹ |
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling is a powerful tool for investigating reaction pathways. For this compound, studies could focus on its synthesis, decomposition, or reactions, such as α-lithiation followed by electrophilic quench. Computational chemists would model the potential energy surface of a proposed reaction. This involves:
Optimizing the geometries of reactants, products, and any intermediates.
Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.
Calculating the activation energy (the energy difference between the reactants and the TS).
Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located TS correctly connects the reactants and products.
Such analyses would provide deep insight into the reaction's feasibility, kinetics, and stereochemical outcome.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions
While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time and in condensed phases (e.g., in a solvent). An MD simulation of this compound would require the development of a force field to describe the intramolecular and intermolecular forces.
The simulation would track the positions and velocities of all atoms in a system over time (femtoseconds to microseconds), allowing for:
Conformational Sampling: Exploring the full range of accessible conformations in solution and their relative populations, which might differ from the gas-phase results of quantum calculations.
Solvent Effects: Understanding how solvent molecules (e.g., water) arrange around the solute and influence its structure and dynamics.
Intermolecular Interactions: Simulating the molecule's interaction with other molecules, such as substrates, receptors, or other solute molecules, by calculating radial distribution functions and interaction energies. This would be crucial for understanding its behavior in a biological or material science context.
Mechanistic Biological and Biochemical Interactions of 4,4 Difluoro 1 Nitrosopiperidine Pre Clinical/in Vitro Focus
Metabolic Activation Pathways and Enzymatic Transformations
The metabolic activation of N-nitrosamines is a critical prerequisite for their carcinogenic activity. mdpi.com This biotransformation is predominantly carried out by cytochrome P450 enzymes, which convert the chemically stable parent compounds into highly reactive alkylating agents. mdpi.com
The principal and rate-limiting step in the metabolic activation of cyclic nitrosamines like N-nitrosopiperidine (NPIP) is the enzymatic hydroxylation at the α-carbon position relative to the nitroso group. nih.govnih.gov This reaction is primarily catalyzed by specific cytochrome P450 isozymes. nih.govnih.gov Studies have shown that P450 2A3 plays a key role in the α-hydroxylation of NPIP in the rat nasal mucosa, an organ where NPIP exhibits potent carcinogenicity. nih.gov The catalytic efficiency (Vmax/KM) of NPIP α-hydroxylation by rat nasal microsomes is significantly higher than that of its structural analog, N-nitrosopyrrolidine (NPYR), which correlates with the stronger carcinogenic activity of NPIP in this tissue. nih.gov
The general mechanism of P450-catalyzed hydroxylation involves the insertion of one oxygen atom from molecular oxygen into a C-H bond of the substrate. nih.gov This process is complex and involves a catalytic cycle that includes substrate binding, reduction of the heme iron, and oxygen activation. nih.govnih.gov For many nitrosamines, this α-hydroxylation is the key activation pathway that initiates their carcinogenic effects. mdpi.comnih.gov
Table 1: Key Enzymes in N-Nitrosopiperidine Metabolism
| Enzyme Family | Specific Isozyme(s) | Role in Metabolism | Tissue Location (in rats) |
| Cytochrome P450 | P450 2A3 | Primary catalyst for α-hydroxylation | Nasal Mucosa |
| Cytochrome P450 | P450 2A6 | Inhibition studies suggest a role in α-hydroxylation | Nasal Microsomes |
| Cytochrome P450 | P450 2G1 | Suggested role in metabolism | Olfactory Microsomes |
This table summarizes the key cytochrome P450 enzymes implicated in the metabolic activation of N-nitrosopiperidine, based on preclinical studies.
Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate. mdpi.comnih.gov This intermediate spontaneously undergoes a series of decomposition reactions. The initial decomposition product is a diazohydroxide. mdpi.com This species is also unstable and can further break down to form a highly electrophilic carbocation. mdpi.comnih.gov
In the case of N-nitrosopiperidine, α-hydroxylation leads to the formation of α-hydroxynitrosopiperidine. This intermediate is in equilibrium with an open-chain diazohydroxide, which can then lose a molecule of water to form a diazonium ion. This diazonium ion is a potent electrophile that can react with various nucleophilic sites within the cell, most notably on DNA. mdpi.comnih.gov
Formation of Reactive Intermediates and Their Chemical Nature
The metabolic activation of 4,4-difluoro-1-nitrosopiperidine, by analogy with other cyclic nitrosamines, is expected to generate highly reactive electrophilic intermediates. The process, initiated by α-hydroxylation, leads to the formation of an unstable α-hydroxynitrosamine. nih.govnih.gov This intermediate rapidly decomposes, ultimately yielding a diazonium ion. mdpi.com
The resulting diazonium ion is a powerful alkylating agent. Its high reactivity stems from the presence of a positively charged nitrogen atom, making it susceptible to attack by nucleophiles. In the cellular environment, these nucleophiles include the nitrogen and oxygen atoms of DNA bases, as well as the phosphate (B84403) backbone of DNA. nih.govnih.gov The formation of these reactive intermediates is a critical event, as they are the species directly responsible for the covalent modification of cellular macromolecules. nih.gov
The chemical nature of these intermediates dictates their reactivity and the types of adducts they form with biological molecules. The electrophilicity of the diazonium ion makes it a potent carcinogen, capable of causing significant damage to the genetic material of the cell. mdpi.comnih.gov
Interactions with Biological Macromolecules (e.g., DNA Adduct Formation)
The electrophilic intermediates generated from the metabolic activation of nitrosamines readily react with biological macromolecules, with DNA being a primary target. mdpi.comnih.gov This covalent binding of the reactive intermediate to DNA results in the formation of DNA adducts, which are considered to be a crucial step in the initiation of carcinogenesis. nih.govnih.gov
The diazonium ion formed from the decomposition of the α-hydroxynitrosamine can alkylate various nucleophilic sites on the DNA molecule. nih.gov This includes the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases, as well as the phosphodiester backbone. nih.gov
Table 2: Common DNA Adducts Formed by Alkylating Agents
| DNA Base | Site of Alkylation | Type of Adduct |
| Guanine | N7-position | N7-alkylguanine |
| Guanine | O6-position | O6-alkylguanine |
| Adenine | N3-position | N3-alkyladenine |
| Thymine | O2-position | O2-alkylthymine |
| Thymine | O4-position | O4-alkylthymine |
| DNA Backbone | Phosphate Group | Phosphotriester |
This table illustrates the common sites on DNA that are susceptible to alkylation by reactive intermediates derived from nitrosamines.
The formation of bulky DNA adducts can significantly alter the local conformation of the DNA double helix. nih.gov These structural distortions can interfere with normal cellular processes such as DNA replication and transcription. nih.gov For instance, the presence of a large adduct can cause a bend or a kink in the DNA structure, or it can disrupt the base pairing in the vicinity of the adduct. scispace.com
These conformational changes can have profound biological consequences. They can stall the DNA replication machinery, leading to the formation of single- or double-strand breaks. nih.gov Furthermore, the altered DNA structure can be recognized by cellular repair enzymes, which may or may not be able to accurately remove the damage. Inaccurate repair can lead to the introduction of mutations, further contributing to the carcinogenic process. In some cases, the conformational changes induced by DNA adducts can even trigger a switch between different DNA conformations, such as the transition from the canonical B-DNA to the left-handed Z-DNA form. nih.gov
Molecular and Cellular Responses to DNA Damage at the Mechanistic Level (Excluding Toxicological Endpoints and Clinical Outcomes)
The genotoxicity of N-nitrosamines, including by extension this compound, is not a result of the compound's direct action but rather a consequence of its metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert parent nitrosamine (B1359907) into a highly reactive electrophilic species capable of inflicting damage upon cellular macromolecules, most notably DNA. nih.govmdpi.com
The initial and critical step in the bioactivation of cyclic nitrosamines like N-nitrosopiperidine (NPIP) is α-hydroxylation. nih.govcapes.gov.bracs.org This reaction, catalyzed predominantly by the CYP2A family of enzymes, introduces a hydroxyl group onto the carbon atom adjacent to the N-nitroso group. nih.govacs.orgacs.org For NPIP, this occurs at the C2 position of the piperidine (B6355638) ring. This enzymatic hydroxylation is a key determinant of the compound's carcinogenic potential. capes.gov.bracs.org While direct experimental data for this compound is not available, it is reasonable to infer that its metabolic activation would follow a similar pathway. However, the presence of two fluorine atoms at the C4 position is expected to influence the efficiency of this process. Fluorine substitution is known to inhibit oxidative metabolism at the site of fluorination and can alter the electronic properties of the molecule, potentially affecting its binding affinity to CYP enzymes. nih.govnih.gov
Following α-hydroxylation, the resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously rearranges. oup.com This rearrangement leads to the opening of the piperidine ring and the formation of a highly reactive diazonium ion. oup.comnih.gov In the case of NPIP, this process yields a pentyl-diazonium ion. This electrophilic species is the ultimate DNA-alkylating agent, readily attacking nucleophilic centers on DNA bases. nih.gov
The interaction of the diazonium ion with DNA results in the formation of various DNA adducts. nih.govacs.orgresearchgate.net These adducts are covalent modifications of the DNA structure and are the primary lesions that trigger molecular and cellular responses. For NPIP, a major adduct identified is N2-(3,4,5,6-tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). acs.org The formation of such bulky adducts distorts the DNA double helix, interfering with normal cellular processes like DNA replication and transcription. If not repaired, these adducts can lead to mispairing of bases during DNA synthesis, resulting in mutations. For instance, studies on NPIP-induced mutations have shown a prevalence of G:C to A:T transitions and A:T to C:G transversions. acs.org
The introduction of fluorine atoms in this compound would likely alter the properties of the resulting DNA adducts. The increased electronegativity and potential for altered metabolic pathways could lead to the formation of fluorinated DNA adducts with different stabilities and repair kinetics compared to their non-fluorinated counterparts.
The cellular response to this DNA damage involves a complex network of DNA repair pathways. The cell employs several mechanisms to recognize and remove DNA adducts, thereby preserving genomic integrity. These include:
Base Excision Repair (BER): This pathway is primarily responsible for the repair of small, non-helix-distorting base lesions.
Nucleotide Excision Repair (NER): NER is crucial for the removal of bulky, helix-distorting adducts, such as those expected to be formed by this compound.
Direct Reversal of Damage: Some types of DNA alkylation can be directly reversed by specific enzymes.
The efficiency and fidelity of these repair pathways are critical in determining the ultimate biological consequences of exposure to this compound. Inefficient or error-prone repair can lead to the persistence of DNA damage and an increased likelihood of mutations, a key initiating event in carcinogenesis.
Table 1: Key Mechanistic Steps in the Bioactivation and DNA Interaction of N-Nitrosopiperidine (as a model for this compound)
| Step | Description | Key Enzymes/Intermediates | Expected Influence of 4,4-Difluoro Substitution |
| Metabolic Activation | α-Hydroxylation of the piperidine ring. | Cytochrome P450 (CYP2A family) nih.govacs.orgacs.org | Potential alteration of binding affinity and metabolic rate due to electronic effects of fluorine. nih.govnih.gov |
| Formation of Electrophile | Spontaneous rearrangement of the α-hydroxynitrosamine to form a diazonium ion. | α-hydroxynitrosamine, Diazonium ion oup.comnih.gov | The stability and reactivity of the resulting fluorinated diazonium ion may be altered. |
| DNA Adduct Formation | Covalent binding of the electrophile to DNA bases. | DNA adducts (e.g., THP-dG for NPIP) acs.org | Formation of novel fluorinated DNA adducts with potentially different chemical properties. |
| Cellular Response | Recognition and repair of DNA adducts by cellular machinery. | DNA repair pathways (BER, NER) | The recognition and repair efficiency of fluorinated adducts by DNA repair enzymes may differ. |
Development of Molecular Probes for Investigating Biological Pathways
While this compound is primarily studied for its toxicological properties, its unique chemical features, particularly the presence of fluorine atoms, suggest its potential utility as a molecular probe in biochemical and mechanistic studies. The development of such probes can provide valuable insights into the biological pathways involved in nitrosamine metabolism and DNA damage.
The strategic placement of fluorine atoms at the C4 position of the piperidine ring offers a powerful tool for several reasons:
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: Fluorine-19 is a sensitive nucleus for NMR spectroscopy. A 19F NMR-labeled compound like this compound could be used to trace the metabolic fate of the molecule in vitro. By monitoring the appearance of new 19F NMR signals, researchers could identify and characterize the structure of novel metabolites and DNA adducts formed. This would provide direct evidence for the metabolic pathways and the chemical nature of the ultimate DNA-damaging species.
Probing Enzyme Active Sites: The altered electronic properties and steric bulk introduced by the fluorine atoms could be used to probe the active sites of the cytochrome P450 enzymes responsible for nitrosamine activation. nih.gov By studying the binding and metabolism of this compound with different CYP isoforms, valuable information about the topology and electronic environment of the enzyme's active site can be obtained. This knowledge is crucial for understanding the substrate specificity of these important enzymes.
While the direct use of this compound as a molecular probe is still a conceptual framework, the principles are well-established in medicinal chemistry and chemical biology. The synthesis of this and other specifically fluorinated nitrosamines could open up new avenues for investigating the intricate mechanisms of chemical carcinogenesis.
Table 2: Potential Applications of this compound as a Molecular Probe
| Application | Principle | Information Gained |
| 19F NMR Tracer Studies | Utilize the 19F nucleus as a spectroscopic handle. | Identification and characterization of metabolites and DNA adducts; elucidation of metabolic pathways. |
| Mechanistic Dissection of Metabolism | Metabolic blocking at the C4 position by fluorine. nih.govnih.govnih.gov | Understanding the role of metabolism at different positions of the piperidine ring in the overall biological activity. |
| Enzyme Active Site Mapping | Use the fluorinated analog as a structural variant to probe enzyme-substrate interactions. | Insights into the structure and substrate specificity of cytochrome P450 enzymes. nih.gov |
Analytical Method Development for the Detection and Quantification of 4,4 Difluoro 1 Nitrosopiperidine in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4,4-difluoro-1-nitrosopiperidine from other components in a sample. The choice of technique depends on the compound's physicochemical properties and the research objective.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable nitrosamines. researchgate.net For this compound, this method would involve volatilizing the compound in a heated injector, separating it from other matrix components on a capillary column, and detecting it with a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the compound's mass-to-charge ratio and fragmentation pattern. mdpi.com
Separations are commonly performed on columns with a non-polar stationary phase, such as a DB-5 type column. nih.gov The temperature of the GC oven is programmed to increase gradually, which allows for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nih.gov For nitrosamine (B1359907) analysis, specialized detectors like the Thermal Energy Analyzer (TEA), also known as a Nitrogen Chemiluminescence Detector (NCD), can be used for their high specificity to nitrogen-containing compounds. gassnova.no
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., MS, UV)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. fagg.be When coupled with tandem mass spectrometry (LC-MS/MS), it represents a state-of-the-art method for the trace-level quantification of nitrosamines. gassnova.no This approach offers exceptional sensitivity and selectivity, making it ideal for complex research matrices. vliz.bemdpi.com
The separation is typically achieved using a reversed-phase column, such as a C18, where the mobile phase is a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net A photodiode array (PDA) detector can be used for UV detection, but MS detection is preferred for its superior specificity and lower detection limits. mdpi.comnih.gov
Table 1: Illustrative HPLC-MS/MS Parameters for Nitrosamine Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Reversed-phase separation of analytes. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of separation. |
| Ionization Source | Electrospray Ionization (ESI) | Generates ions for MS analysis. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical fluid chromatography (SFC) is emerging as a "green" alternative to both GC and HPLC. diva-portal.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. shimadzu.comnih.gov This technique offers the advantages of high separation efficiency and speed, comparable to GC, while being able to analyze thermally labile and non-volatile compounds, similar to HPLC. fagg.bediva-portal.org The use of CO2 reduces the consumption of organic solvents, making it an environmentally friendly option. diva-portal.org SFC is suitable for a wide range of molecules and its application for the analysis of this compound could provide rapid and efficient separations, particularly for chiral analysis if relevant. diva-portal.orgshimadzu.com
Sample Preparation and Extraction Methodologies for Diverse Research Samples
Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances before chromatographic analysis. The choice of extraction method depends heavily on the nature of the research matrix (e.g., aqueous solutions, biological tissues, soil).
Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up complex samples. mdpi.com It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. For nitrosamines in aqueous samples, SPE cartridges are a standard choice. mdpi.com
Liquid-Liquid Extraction (LLE) is another widely used method. This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as water and an organic solvent like dichloromethane (B109758) or ethyl acetate. vliz.be The target analyte partitions into the organic phase, which is then collected and concentrated. mdpi.comvliz.be
Table 2: Common Sample Preparation Techniques
| Technique | Description | Typical Solvents/Materials | Application |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent and then eluted with a solvent. | SPE Cartridges (e.g., Coconut Charcoal), Dichloromethane, Acetonitrile | Aqueous samples, environmental water. mdpi.com |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Ethyl Acetate, Dichloromethane | Aqueous samples, reaction mixtures. vliz.be |
| Homogenization | Mechanical blending to create a uniform sample. | N/A | Solid samples (e.g., tissues, soil). vliz.be |
Validation of Analytical Methods: Accuracy, Precision, and Limits of Detection
Method validation is essential to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. mdpi.com Key validation parameters are defined by regulatory guidelines.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. mdpi.com The percentage of the added analyte that is measured (recovered) indicates the accuracy of the method. mdpi.commdpi.com
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Limits of Detection (LOD) and Quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov
Table 3: Key Analytical Method Validation Parameters
| Parameter | Definition | Acceptance Criteria Example |
| Accuracy (% Recovery) | Closeness of test results to the true value. | 80-120% |
| Precision (% RSD) | Agreement among a series of measurements. | ≤ 15% |
| Linearity (R²) | Ability to elicit results that are directly proportional to the concentration. | ≥ 0.99 |
| Limit of Detection (LOD) | Lowest analyte concentration that can be detected. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantified accurately. | Signal-to-Noise ratio of 10:1 |
Application in Environmental Chemistry Research (e.g., Degradation Studies)
The validated analytical methods are crucial for environmental chemistry research, such as in studies examining the degradation of this compound. These studies investigate the persistence of the compound in different environmental compartments like water and soil and identify potential transformation products. nih.gov
For instance, researchers can monitor the concentration of this compound over time under various conditions (e.g., exposure to sunlight, microbial action) to determine its degradation rate. nih.gov By using techniques like GC-MS or LC-MS/MS, it is also possible to identify and quantify the metabolites or degradation products formed during these processes. nih.gov This information is vital for assessing the environmental fate and potential impact of the compound.
Environmental Degradation and Fate of 4,4 Difluoro 1 Nitrosopiperidine
Photodegradation Pathways in Aqueous and Gaseous Phases
N-nitrosamines are generally susceptible to photolytic degradation by ultraviolet (UV) radiation from sunlight. In aqueous solutions, the photodegradation of N-nitrosamines can proceed through various pathways, and the rate of these reactions is often dependent on the pH of the water. For the parent compound, N-nitrosopiperidine, photolysis in acidic aqueous solutions has been studied, revealing complex reaction mechanisms. The nature of the solvent, whether protic (like water) or aprotic, can determine the site of protonation on the nitrosamine (B1359907), which in turn influences the photochemical reaction. acs.org
In the gaseous phase, N-nitrosamines can be degraded by photochemically produced hydroxyl radicals. The specific impact of difluorination on the atmospheric photodegradation pathways of 4,4-difluoro-1-nitrosopiperidine remains an area for further investigation.
Microbial Transformation and Biodegradation Mechanisms
The biodegradation of N-nitrosamines in the environment is generally considered to be a slow process. Studies on various N-nitrosamines have shown their resistance to microbial degradation in soil and water. nih.gov For instance, N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine were found to be resistant to degradation in lake water over a 3.5-month period and showed only slow disappearance from soil after a lag phase of nearly 30 days. nih.gov However, some intestinal bacteria have been shown to degrade certain N-nitrosamines, converting them to the parent amine and nitrite (B80452) ions. nih.govsemanticscholar.org
The presence of fluorine atoms in this compound is expected to further increase its resistance to microbial breakdown. The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes organofluorine compounds exceptionally stable and often recalcitrant to biodegradation. mdpi.comnih.govmdpi.comnih.govwikipedia.orgwikipedia.org Microorganisms often lack the necessary enzymes to cleave the C-F bond. nih.gov While some microorganisms can metabolize certain fluorinated compounds, the biodegradation of heavily fluorinated molecules is rare. mdpi.comnih.gov The metabolic pathways for fluorinated compounds, when they do occur, are often complex and may lead to the formation of persistent fluorinated metabolites. nih.gov
Given the inherent stability of the N-nitrosamine structure and the added recalcitrance conferred by the gem-difluoro group, this compound is likely to be highly persistent in environments where microbial degradation is the primary removal mechanism.
Hydrolysis and Chemical Degradation Under Environmental Conditions
N-nitrosamines are generally characterized by their relative resistance to hydrolysis under typical environmental conditions, particularly in neutral or alkaline aqueous solutions. nih.gov Their stability tends to decrease in acidic solutions. nih.gov For instance, N-nitrosopiperidine is reported to be stable at room temperature for over 14 days in neutral or alkaline solutions when kept in the dark. nih.gov
The introduction of gem-difluoro substitution at the 4-position of the piperidine (B6355638) ring is unlikely to significantly increase the susceptibility of the N-nitroso group to hydrolysis. The high stability of the carbon-fluorine bond suggests that the fluorinated ring structure will be very resistant to chemical breakdown. ag.state.mn.us While specific hydrolysis data for this compound is not available in the reviewed literature, the general stability of both the N-nitrosamine functional group and the fluorinated alkyl structure points towards a high resistance to hydrolysis under most environmental conditions.
Identification of Degradation Products and Intermediates
Identifying the degradation products and intermediates of this compound is crucial for a complete understanding of its environmental fate and potential risks. Based on studies of related compounds, several potential degradation products can be hypothesized.
Photodegradation Products: The photolysis of N-nitrosamines in aqueous solution is known to produce a variety of products. For N-nitrosodimethylamine, major products include methylamine, dimethylamine, nitrite, nitrate, formaldehyde, and formic acid. nih.govacs.org The photodecomposition of N-nitrosopiperidine is also complex and can be influenced by the solvent and pH. acs.org It is plausible that the photodegradation of this compound would lead to the cleavage of the N-N bond, potentially forming 4,4-difluoropiperidine (B1302736) and various nitrogen oxides. Further reactions could lead to the formation of other fluorinated and non-fluorinated smaller molecules.
Microbial Degradation Products: Given the expected high resistance of this compound to microbial attack, the formation of significant amounts of biodegradation products is unlikely. If any transformation were to occur, it would likely involve initial enzymatic reactions targeting the less stable parts of the molecule, while leaving the fluorinated ring intact. Studies on the biodegradation of other N-nitrosamines by intestinal bacteria have shown the formation of the parent amine and nitrite. nih.govsemanticscholar.org
Hydrolysis Products: Due to the general stability of N-nitrosamines to hydrolysis, significant concentrations of hydrolysis products are not expected under normal environmental conditions.
A comprehensive analysis using advanced analytical techniques such as mass spectrometry would be necessary to definitively identify the degradation products of this compound under various environmental conditions.
Research on Environmental Persistence and Mobility
The environmental persistence and mobility of a chemical are key factors in determining its potential for widespread contamination and long-term environmental impact.
Persistence: The presence of two fluorine atoms on the same carbon atom in this compound strongly suggests a high degree of environmental persistence. Per- and polyfluoroalkyl substances (PFAS) are notoriously known as "forever chemicals" due to the extreme stability of the carbon-fluorine bond, which resists chemical and biological degradation. mdpi.comeuropa.eu This high bond strength contributes to the long environmental half-lives of many organofluorine compounds. mdpi.com While this compound is not a perfluorinated compound, the gem-difluoro group is a significant structural feature that will likely impart a high degree of resistance to degradation, leading to its persistence in soil, water, and sediment.
Advanced Research Topics and Future Directions for 4,4 Difluoro 1 Nitrosopiperidine
Design and Synthesis of Novel Fluorinated Nitrosamine (B1359907) Analogs for Mechanistic Probing
The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic fate. To understand the specific role of the gem-difluoro group in 4,4-difluoro-1-nitrosopiperidine, researchers are designing and synthesizing a variety of fluorinated analogs. These analogs serve as chemical tools to probe the mechanisms of action and metabolism.
Studies on fluorinated analogs of other nitrosamines, such as N-nitrosodibutylamine (NDBA), have demonstrated that fluorination significantly alters metabolic pathways. For instance, the in vitro metabolism of NDBA and its fluorinated counterparts revealed that dealkylation was reduced at the fluorinated butyl groups. nih.gov Specifically, N-nitroso-bis(4,4,4-trifluorobutyl)amine (NDBA-F6) showed a strong inhibition of oxidation at various positions, a finding that was confirmed in in vivo studies where it was found to be practically unmetabolized. nih.govnih.gov This inhibitory effect of fluorine substitution is a key principle guiding the design of new analogs.
Future research in this area will likely focus on synthesizing analogs of this compound with varied fluorination patterns to investigate structure-activity relationships. For example, moving the difluoro group to the 2- or 3-position of the piperidine (B6355638) ring could provide insights into how the proximity of the electron-withdrawing fluorine atoms to the nitroso group affects reactivity and enzymatic processing. The synthesis of these novel compounds will likely draw from modern techniques in fluorine chemistry.
A recent report on the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as dopamine (B1211576) D4 receptor antagonists highlights the growing interest in building complex molecules around a difluoropiperidine core. nih.gov Although this work focuses on a different application, the synthetic strategies employed could be adapted for creating new nitrosamine analogs for mechanistic studies.
Table 1: Examples of Fluorinated Nitrosamine Analogs for Mechanistic Studies
| Compound Name | Purpose of Fluorination | Key Finding | Reference |
| N-nitroso-4,4,4-trifluorobutyl-butylamine (NDBA-F3) | To study the effect of terminal fluorination on metabolism. | Metabolic oxidation occurs primarily on the non-fluorinated chain. | nih.gov |
| N-nitroso-bis(4,4,4-trifluorobutyl)amine (NDBA-F6) | To investigate the metabolic impact of fluorination on both alkyl chains. | Strong inhibition of metabolic oxidation. | nih.govnih.gov |
| N-nitroso-bis(2,2,3,3,4,4,4-heptafluorobutyl)amine (NDBA-F14) | To explore the effect of extensive fluorination on metabolism. | Found to be practically unmetabolized by microsomal enzymes in vitro. | nih.gov |
Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound requires sophisticated analytical techniques capable of real-time monitoring. Advanced spectroscopic methods are crucial for observing transient intermediates and optimizing reaction conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for this purpose. The development of benchtop NMR systems with stopped-flow capabilities allows for the convenient acquisition of quantitative data for reactions that are otherwise difficult to monitor. rsc.org This technique has been successfully used to monitor reactions involving fluorinated compounds, providing insights into reaction kinetics and mechanisms. rsc.orgmagritek.com For this compound, ¹⁹F NMR can track the transformation of the starting material and the formation of fluorinated products or intermediates in real-time.
Another promising technique is the combination of UV photolysis and chemiluminescence detection for the real-time monitoring of total N-nitrosamines in aqueous solutions. nih.govknu.ac.kr This method offers high specificity and is resistant to interference from other chemicals. nih.gov It operates by photolytically cleaving the N-NO bond to release nitric oxide (NO), which is then detected via its chemiluminescent reaction with ozone. This could be adapted to study the degradation kinetics of this compound under various conditions.
Other vibrational and fluorescence spectroscopy techniques are also gaining traction for real-time bioprocess monitoring and could be applied to study the enzymatic reactions of fluorinated nitrosamines. mdpi.com Raman spectroscopy, for instance, provides detailed molecular-level information and is suitable for online monitoring. mdpi.com
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Application to this compound | Reference |
| ¹⁹F NMR Spectroscopy | Detects fluorine nuclei, providing information on the chemical environment of fluorine atoms. | Real-time monitoring of reactions, tracking the consumption of the starting material and formation of fluorinated products. | rsc.orgmagritek.comresearchgate.net |
| UV Photolysis-Chemiluminescence | UV light cleaves the N-NO bond, and the resulting NO is detected via chemiluminescence. | Quantifying the total concentration of the nitrosamine in real-time to study its degradation kinetics. | nih.govknu.ac.kr |
| Raman Spectroscopy | Inelastic scattering of monochromatic light provides a vibrational fingerprint of molecules. | In-situ monitoring of enzymatic or chemical transformations by tracking changes in the vibrational modes of the molecule. | mdpi.com |
| Fluorescence Spectroscopy | Measures fluorescence from molecules, offering high sensitivity for detecting specific compounds. | Could be used if the nitrosamine or its reaction products are fluorescent, or if fluorescent probes are employed. | mdpi.com |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental work is accelerating research in fluorinated compounds. Predictive modeling can guide experimental design, help interpret complex data, and provide insights into molecular properties and reaction mechanisms that are difficult to access experimentally.
Density Functional Theory (DFT) has become a valuable tool for predicting various properties of fluorinated molecules. It has been used to accurately predict ¹⁹F NMR chemical shifts, which aids in the identification and characterization of fluorinated compounds and their reaction intermediates. researchgate.netnih.gov For this compound, DFT calculations could be used to predict its ¹⁹F NMR spectrum, as well as the spectra of potential metabolites or degradation products, facilitating their identification in complex mixtures.
Computational methods are also employed to model the reactivity and metabolic fate of nitrosamines. For example, computational studies have been used to elucidate the mechanism of N-nitrosodimethylamine (NDMA) formation, providing a deeper understanding of the reaction pathways. freethinktech.com Similar approaches can be applied to this compound to model its interaction with metabolic enzymes like cytochrome P450 and predict the most likely sites of metabolic attack.
Furthermore, machine learning and other predictive models are being developed to forecast the properties and behavior of fluorinated compounds. acs.org A multimodal deep learning model, F-CPI, has been created to predict changes in bioactivity upon fluorine substitution, which could be a valuable tool in drug discovery. nih.gov While not directly applied to nitrosamines, such models highlight the potential of artificial intelligence in predicting the biological impact of fluorination.
Table 3: Computational and Predictive Modeling Approaches
| Approach | Description | Application to this compound | Reference |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Prediction of ¹⁹F NMR chemical shifts, optimization of molecular geometries, and modeling of reaction pathways. | researchgate.netnih.gov |
| Group-Contribution SAFT (GC-SAFT) | An equation of state model that predicts the thermophysical properties of fluids based on their molecular structure. | Predicting phase behavior and other physical properties of the compound and its mixtures. | vanderbilt.edu |
| Machine Learning Models | Algorithms that learn from data to make predictions. | Predicting bioactivity, metabolic stability, or other properties based on its chemical structure. | acs.orgnih.gov |
Exploration of Targeted Chemical Transformations and Catalysis
The unique chemical structure of this compound makes it a candidate for various targeted chemical transformations. Research in this area aims to develop new synthetic methods and to understand the fundamental reactivity of the molecule.
The chemistry of nitrosamines is rich and includes reactions such as reduction, oxidation, and photolysis. nih.govacs.org The nitroso group can be reduced to the corresponding hydrazine (B178648) using reagents like zinc dust or through catalytic hydrogenation. nih.govacs.org Conversely, oxidation with strong oxidants can convert the nitrosamine to the corresponding nitramine. nih.govnih.gov The gem-difluoro group in this compound is expected to influence the electronic properties of the nitroso group and thus affect the conditions required for these transformations.
Photolysis represents another important transformation pathway for nitrosamines. nih.govacs.org Irradiation with UV light can lead to the cleavage of the N-NO bond, generating an aminium radical under acidic conditions, which can then undergo further reactions. acs.org The presence of fluorine atoms could alter the photophysical properties of the molecule and influence the outcome of photochemical reactions.
Modern catalysis offers powerful tools for the selective functionalization of organic molecules. While much of the recent work in catalytic fluorination focuses on introducing fluorine into molecules, the principles can be adapted for reactions on already fluorinated substrates. mdpi.comnsf.gov For example, metal-catalyzed C-H activation could potentially be used to functionalize the piperidine ring of this compound at positions other than the fluorinated carbon, although the strong electron-withdrawing effect of the fluorine atoms would present a significant challenge.
Methodological Innovations in Fluorinated Nitrosamine Chemistry
Future progress in understanding and utilizing this compound will depend on broader methodological innovations in the chemistry of fluorinated nitrosamines. These innovations span synthesis, detection, and reactivity.
One major area of innovation is in the development of more sensitive and robust analytical methods for the detection and quantification of nitrosamines, often at trace levels. nih.gov The challenges posed by the diversity of nitrosamine structures and their presence in complex matrices drive the continuous improvement of techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.gov
In synthetic chemistry, the development of novel fluorination reagents and catalytic systems continues to be a major focus. mdpi.com These new methods could provide more efficient and selective routes to this compound and its analogs. For instance, advances in late-stage fluorination could allow for the introduction of the gem-difluoro group into a pre-existing nitrosopiperidine scaffold, offering a new synthetic approach.
A deeper understanding of the fundamental chemistry of the N-NO group and the influence of fluorine substitution is also a key area for future research. This includes studying the conformational preferences of fluorinated nitrosamines, their acid-base properties, and their interactions with biological macromolecules. The integration of experimental data with high-level computational studies will be essential for building a comprehensive picture of the structure, reactivity, and biological activity of this class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4-difluoro-1-nitrosopiperidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nitrosation of 4,4-difluoropiperidine using sodium nitrite under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions. Yield optimization requires strict temperature control and stoichiometric precision. Post-reaction purification involves extraction with dichloromethane and recrystallization from ethanol/water mixtures. Impurities such as unreacted amine or over-nitrosated byproducts are monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
- Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₈F₂N₂O |
| Molecular Weight | 150.13 g/mol |
| CAS No. | Not explicitly listed; see related derivatives in |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The piperidine ring protons resonate as a multiplet (δ 3.2–3.5 ppm for CH₂N, δ 2.8–3.0 ppm for CH₂F). Fluorine coupling (²J ~47 Hz) splits signals. The nitroso group (N=O) causes deshielding in adjacent carbons (δ ~160 ppm for C-NO) .
- IR : A strong N=O stretch at ~1500 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .
- MS : Molecular ion peak at m/z 150.1 (M⁺) with fragmentation patterns showing loss of NO (m/z 120.1) .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer : The compound is sensitive to light and moisture, requiring storage in amber vials under inert gas. In aqueous media, hydrolysis of the nitroso group can occur, forming 4,4-difluoropiperidine and nitrous acid. Stability assays (HPLC monitoring at 254 nm) show <5% degradation over 24 hours at 4°C in anhydrous DMSO .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Use SHELXL for refinement of X-ray data, focusing on anisotropic displacement parameters for fluorine atoms. For twinned crystals (common in fluorinated compounds), employ the TWIN/BASF commands in SHELXTL to model pseudo-merohedral twinning. Validate with R₁ < 5% and wR₂ < 12% .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitroso group activates the piperidine ring for SN2 reactions at the C-4 position. DFT calculations (B3LYP/6-31G*) show a lowered energy barrier (~15 kcal/mol) for fluoride displacement when compared to non-nitrosated analogs. Experimental validation via kinetic studies (monitoring F⁻ release by ion chromatography) confirms second-order kinetics .
Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?
- Methodological Answer : In polar aprotic solvents (e.g., DMSO-d₆), the nitroso group predominantly adopts the trans configuration (85:15 trans:cis ratio by NOESY). In nonpolar solvents (e.g., CDCl₃), steric effects favor cis conformers. Variable-temperature NMR (VT-NMR) reveals ΔG‡ ≈ 10 kcal/mol for tautomerism .
Q. What strategies mitigate spectral overlap in ¹⁹F NMR analysis of this compound derivatives?
- Methodological Answer : Apply gradient-selected ¹H-¹⁹F HOESY experiments to resolve overlapping fluorine signals. For example, ¹⁹F chemical shifts at δ -120 ppm (axial F) and -125 ppm (equatorial F) can be distinguished using a 600 MHz spectrometer with a cryoprobe. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance signal separation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use DSC (melting point ~90–95°C) and PXRD to confirm crystallinity. For solubility assays, employ shake-flask methods with HPLC quantification. Reported solubility in DMSO (≥50 mg/mL) vs. water (<0.1 mg/mL) aligns with logP ~1.2 (calculated via ChemAxon) .
Safety and Handling
Q. What are the GHS-compliant safety protocols for handling this compound?
- Methodological Answer : Classified as Skin Irritant (Category 2) and Eye Irritant (Category 2A) under GHS. Use nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Spills are neutralized with 10% sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
